molecular formula C8H12O B155787 6-Methyl-3,5-heptadien-2-one CAS No. 1604-28-0

6-Methyl-3,5-heptadien-2-one

Cat. No.: B155787
CAS No.: 1604-28-0
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

. The primary targets of this compound are not well-documented in the literature. .

Mode of Action

It’s known to interact with the skin and eyes, causing a stimulating effect . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It’s used in the preparation of (rs)- (e)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene , suggesting it may be involved in the biochemical pathway leading to this compound.

Pharmacokinetics

Its density is reported to be 0.89 g/cm3 , and it’s miscible with alcohol , which may impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known to cause a stimulating effect on the skin and eyes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-3,5-heptadien-2-one. For instance, it should be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion . Proper personal protective equipment, such as chemical protective gloves and goggles, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-3,5-heptadien-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product . The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired quality .

Comparison with Similar Compounds

Properties

IUPAC Name

(3E)-6-methylhepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXSFZGARKWOW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.899
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1604-28-0, 16647-04-4
Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-Methyl-3,5-heptadien-2-one
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Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-methylhepta-3,5-dien-2-one
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Record name (3E)-6-methylhepta-3,5-dien-2-one
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Record name 6-METHYL-3,5-HEPTADIEN-2-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 5.3 g of the aluminum tri(methyl acetylacetate) catalyst mentioned in Example 1 and 85 g of 1,2-propylene carbonate was heated to 170° C. and, at this temperature a mixture of 55 g (0.47 mol) of methyl acetoacetate and 43.7 g (0.52 mol) of 2-methyl-3-butyn-2-ol was metered in at a constant rate over the course of 4 h. After the addition was complete, the mixture was stirred at 170° C. for 30 min. During this time, CO2 was evolved and low boilers distilled out. The reaction mixture was subsequently cooled, and the 2-methyl-2,4-heptadien-6-one which was formed was distilled out under about 100 mbar. This resulted in 42 g of pure 2-methyl-2,4-heptadien-6-one, which corresponds to a yield of 72% of theory based on reacted 2-methyl-3-butyn-2-ol.
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55 g
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Synthesis routes and methods II

Procedure details

50 Parts of 3,3-dimethyl-acrolein and 100 parts of acetone are heated with 12 parts of a catalyst (which has been prepared by calcining a mixture of equimolar amounts of magnesium oxide, molybdenum dioxide and zinc oxide) for 3 hours at 180° C and a pressure of 30 atmospheres and the product is subjected to fractional distillation. 27 Parts of 2-methyl-2,4-heptadien-6-one is obtained which is equivalent to a yield of 43% of theory at a conversion of 86% based on 3,3-dimethyl-acrolein.
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Synthesis routes and methods III

Procedure details

A mixture of 50 parts of 3,3-dimethylacrolein, 100 parts of acetone and 12 parts of zinc oxide is heated for 3 hours at 180° C and a pressure of 45 atmosphere in a vibrated autoclave. The reactor is then cooled and the mixture is fractionally distilled. 52.5 parts of 2-methyl-2,4-heptadien-6-one is obtained in a yield of 93% of theory based on 3,3-dimethylacrolein at a conversion 76% of theory and with a boiling point of 92° C at 15 mm Hg.
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Synthesis routes and methods IV

Procedure details

3-methyl-2-butenol is converted to 3-methyl-2-butene carboxaldehyde which in turn is reacted with triphenylphosphoranyliden-2-propanone to provide 6-methyl-hept-3,5-diene-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources and potential biological activities of 6-methyl-3,5-heptadien-2-one?

A: this compound is a natural constituent of various essential oils, including those derived from Ceylon tea [] and Artemisia kotuchovii []. Research suggests that this compound might play a role in modulating innate immune responses. Specifically, it has shown inhibitory effects on human neutrophil responses, including calcium flux, chemotaxis, and reactive oxygen species production [].

Q2: How does the structure of this compound relate to its reactivity?

A: this compound possesses a conjugated diene system, making it susceptible to various chemical reactions. For instance, it can undergo selective reduction to form geranylacetone, a commercially valuable fragrance compound []. This reduction, catalyzed by ene-reductases, highlights the reactivity of the conjugated double bonds within the molecule [].

Q3: Can this compound be synthesized through catalytic isomerization?

A: Yes, this compound can be selectively synthesized from an allenyl allylic alcohol precursor (6-methyl-1,2,5-heptatrien-4-ol) through isomerization catalyzed by vanadium or molybdenum complexes []. This reaction highlights the potential of utilizing metal catalysts for the controlled synthesis of this compound.

Q4: How does oxidation impact this compound in complex mixtures?

A: Studies investigating zeaxanthin degradation in soybean oil revealed that this compound can form as a volatile product during the oxidation process []. This finding suggests that the presence of this compound in natural products or food systems might be influenced by oxidative conditions.

Q5: What spectroscopic techniques can provide structural information about this compound?

A: ¹³C-NMR spectroscopy has been used to characterize the structure of this compound, particularly when complexed with transition metals like iron []. This technique provides valuable insights into the electronic environment and bonding within the molecule.

Q6: Are there safety assessments available for this compound?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound []. While the specific details of the assessment are not provided in the abstract, its existence indicates ongoing efforts to understand the safety profile of this compound.

Q7: What is the historical context of this compound research?

A: Early research on this compound focused on its identification as an autoxidation product of alloocimene []. This work laid the foundation for further investigations into its synthesis, reactivity, and biological properties.

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